[5-Chloro-2-(ethylsulfanyl)pyrimidin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
5-CHLORO-2-(ETHYLSULFANYL)-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-(ETHYLSULFANYL)-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIMIDINE typically involves multiple steps, including the formation of the pyrimidine ring, chlorination, and the introduction of the ethylsulfanyl and piperazine-carbonyl groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and piperazine derivatives. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-(ETHYLSULFANYL)-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-(ETHYLSULFANYL)-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIMIDINE would depend on its specific molecular targets and pathways. This could involve interactions with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-CHLORO-2-(ETHYLSULFANYL)-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIMIDINE include other pyrimidine derivatives with various substituents. Examples include:
- 5-Chloro-2-(methylsulfanyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine
- 5-Chloro-2-(ethylsulfanyl)-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]pyrimidine
Uniqueness
The uniqueness of 5-CHLORO-2-(ETHYLSULFANYL)-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIMIDINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H21ClN4O2S |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
(5-chloro-2-ethylsulfanylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H21ClN4O2S/c1-3-26-18-20-12-15(19)16(21-18)17(24)23-10-8-22(9-11-23)13-4-6-14(25-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
PZHOPTTZHXDJOA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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